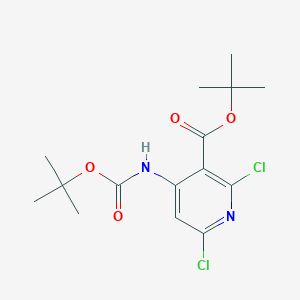
Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate
Vue d'ensemble
Description
Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate is a useful research compound. Its molecular formula is C15H20Cl2N2O4 and its molecular weight is 363.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Rapid Acylation of Amines : Tert-Butyl aminocarbonate, a compound similar in structure, is known to rapidly acylate amines in both organic and aqueous solutions. This offers a novel method for preparing amides (Harris & Wilson, 1983).
Tert-Butyloxycarbonylation : The tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate under phase transfer conditions can be used to introduce t-BOC groups onto functionalized polymer backbones, which is crucial in various chemical syntheses (Houlihan et al., 1985).
Synthetic Organic Chemistry : Tert-Butyl Phenylazocarboxylates, with similar tert-butyl groups, serve as versatile building blocks in synthetic organic chemistry, enabling modifications to the benzene ring through nucleophilic substitutions and radical reactions (Jasch et al., 2012).
Preparation of Mono-Protected Diamines : N-tert-butoxycarbonyl,-alkanediamine hydrochlorides are useful in preparing mono-protected diamines, with potential applications in pharmaceuticals and biotechnology (Mattingly, 1990).
Chemoselective Tert-Butyloxycarbonylation : BBDI, a novel tert-butoxycarbonylation reagent, is effective for aromatic and aliphatic amine hydrochlorides and phenols, producing high yields under mild conditions without a base (Ouchi et al., 2002).
Potential Explosive Properties : Compounds such as (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid have potential explosive properties, indicating caution in handling (Linder et al., 2003).
Catalysis in Organic Synthesis : Dirhodium caprolactamate catalyzes phenol and aniline oxidations with T-HYDRO to produce compounds like 4-(tert-butyldioxy)cyclohexadienones and nitroarenes, useful in organic synthesis and pharmaceutical development (Ratnikov et al., 2011).
Nonreversible Tert-Butylation : A method allows for the mild and nonreversible tert-butylation of alcohols and phenols, facilitating the use of acid-sensitive groups like ketal, Boc, and boronate esters (Fandrick et al., 2021).
Synthesis of Complex Organic Compounds : Various methods are available for synthesizing complex organic compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, using processes like iodolactamization (Campbell et al., 2009).
Propriétés
IUPAC Name |
tert-butyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O4/c1-14(2,3)22-12(20)10-8(7-9(16)19-11(10)17)18-13(21)23-15(4,5)6/h7H,1-6H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMPEQNIFMEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C(C=C1NC(=O)OC(C)(C)C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120468 | |
| Record name | 1,1-Dimethylethyl 2,6-dichloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate | |
CAS RN |
1044148-92-6 | |
| Record name | 1,1-Dimethylethyl 2,6-dichloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044148-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2,6-dichloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B8137304.png)
![Diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B8137312.png)
![Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B8137314.png)
![Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B8137322.png)


![[1-Phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B8137344.png)


![[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride](/img/structure/B8137350.png)